molecular formula C24H27N3O4S B2442847 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 851403-26-4

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2442847
CAS RN: 851403-26-4
M. Wt: 453.56
InChI Key: HSUSFCCXSLOKOO-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
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Scientific Research Applications

Structural Study of Ribonucleotide Reductase Inhibitor Hydrazones

A study focused on the structural analysis of hydrazones, including their synthesis and X-ray diffraction analysis, highlighting their potential in inhibiting ribonucleotide reductase, with implications for anticancer and anti-inflammatory applications. This research suggests the importance of such compounds in developing new therapeutic strategies against cancer by targeting specific enzymes involved in nucleotide reduction processes (Tamasi et al., 2005).

Ergoline-Derived Inverse Agonists for Narcolepsy Treatment

An investigation into ergoline derivatives, including their synthesis and pharmacokinetic profiles, identified these compounds as promising candidates for treating narcolepsy. The study highlights the design and optimization process of these derivatives to improve safety and efficacy profiles, showcasing the potential for novel therapeutic options in sleep disorders (Auberson et al., 2014).

Novel Approaches to Heterotricyclic Compounds Synthesis

Research on the synthesis of heterotricyclic compounds, including pyrrolo[3,4-b]quinoline derivatives, from pyrrolidine-2,4-dione (tetramic acid), underscores the versatility of these compounds in pharmaceutical development. Some derivatives exhibited anticonvulsant activity, indicating their potential utility in treating neurological disorders (Sorokina et al., 2007).

Antitumor Potential of Quinolinone Derivatives

A study on the synthesis and biological evaluation of quinolinone derivatives for their antitumor activity reveals significant cytotoxic effects against human cancer cell lines. This research emphasizes the therapeutic potential of these compounds in oncology, highlighting the importance of structural modification for enhanced antitumor efficacy (Huang et al., 2013).

Antimicrobial Activity of Thiazolidinone Derivatives

Research into thiazolidinone derivatives linked with quinolin-2-ones demonstrated these compounds' antimicrobial efficacy against various bacterial strains. The study illustrates the application of molecular hybridization in designing new antimicrobial agents, offering insights into combating antibiotic resistance (Patel et al., 2012).

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-16-13-20-15-19(24(29)26-22(20)14-17(16)2)9-10-25-23(28)18-5-7-21(8-6-18)32(30,31)27-11-3-4-12-27/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUSFCCXSLOKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide

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